molecular formula C12H14FNO B13341922 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one

3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one

Cat. No.: B13341922
M. Wt: 207.24 g/mol
InChI Key: QWILZOUDSZOPAK-CMDGGOBGSA-N
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Description

3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one is an organic compound that features a dimethylamino group, a fluorophenyl group, and a methylprop-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(4-chlorophenyl)-2-methylprop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-bromophenyl)-2-methylprop-2-en-1-one
  • 3-(Dimethylamino)-1-(4-methylphenyl)-2-methylprop-2-en-1-one

Uniqueness

The presence of the fluorine atom in 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different halogen or alkyl substitutions. This makes it particularly valuable in pharmaceutical research and development.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C12H14FNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+

InChI Key

QWILZOUDSZOPAK-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)F

Canonical SMILES

CC(=CN(C)C)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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